molecular formula C12H8ClNOS B14366779 3-chloro-10H-phenothiazine 5-oxide

3-chloro-10H-phenothiazine 5-oxide

Cat. No.: B14366779
M. Wt: 249.72 g/mol
InChI Key: BSLIDLOXHDHARH-UHFFFAOYSA-N
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Description

3-Chloro-10H-phenothiazine 5-Oxide is a strategically functionalized phenothiazine derivative of significant interest in medicinal and organic chemistry research. The phenothiazine core is a privileged scaffold in drug discovery, known for its versatile biological activities . The specific modifications on this compound—a chlorine atom at the 3-position and a sulfoxide group at the 5-position—make it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . The sulfoxide group (S=O) is particularly noteworthy; it introduces a d-pπ bond that can influence the compound's electron distribution, redox properties, and ability to form hydrogen bonds, which are critical for interactions with biological targets and for materials science applications . Researchers utilize this compound primarily as a key synthetic building block. It can be used to generate libraries of novel phenothiazine derivatives, such as N-Mannich bases and other analogues, for screening against various biological targets . Recent studies have shown that newly synthesized phenothiazine derivatives exhibit promising growth inhibition activity against pathogens like S. aureus , with some compounds demonstrating strong efficacy . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

3-chloro-10H-phenothiazine 5-oxide

InChI

InChI=1S/C12H8ClNOS/c13-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)14-10/h1-7,14H

InChI Key

BSLIDLOXHDHARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Oxidation Approach

The synthesis typically begins with phenothiazine as the precursor. Chlorination at the 3-position is achieved via electrophilic aromatic substitution using reagents such as thionyl chloride (SOCl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). Subsequent oxidation of the sulfur atom to the sulfoxide (5-oxide) is performed using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.

Critical Reaction Parameters :

  • Chlorination :
    • Temperature: 60–80°C under reflux.
    • Catalyst loading: 5–10 mol% AlCl₃.
    • Solvent: Anhydrous dichloromethane or chlorobenzene.
  • Oxidation :
    • Stoichiometry: 1.2 equivalents of H₂O₂ per mole of substrate.
    • Reaction time: 4–6 hours.

Transition-Metal-Free Synthesis

Recent advances emphasize transition-metal-free protocols to minimize contamination. A representative method involves cyclocondensation of 2-amino-5-chlorobenzenethiol with cyclohexanone in chlorobenzene at 140°C for 24 hours. This one-pot approach avoids metal catalysts, yielding 3-chloro-10H-phenothiazine, which is subsequently oxidized to the 5-oxide.

Key Steps :

  • Cyclocondensation :
    • Reagents: 2-amino-5-chlorobenzenethiol, cyclohexanone (1:1.5 molar ratio).
    • Solvent: Chlorobenzene.
    • Temperature: 140°C.
  • Oxidation :
    • Reagent: H₂O₂ (30% aqueous solution).
    • Solvent: Methanol.
    • Yield: 70–75% after purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may promote over-oxidation. Nonpolar solvents (e.g., chlorobenzene) improve regioselectivity during chlorination.

Table 1: Solvent Impact on Chlorination Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 68 92
Chlorobenzene 5.62 75 95
DMF 36.7 60 88

Catalysts and Reagent Ratios

Lewis acids (AlCl₃, FeCl₃) accelerate chlorination but require precise stoichiometry to avoid side reactions. Excess oxidizing agents (H₂O₂) risk sulfone formation, necessitating careful titration.

Optimized Conditions :

  • AlCl₃ Loading : 8 mol% achieves 92% conversion without dimerization.
  • H₂O₂ Stoichiometry : 1.2 equivalents ensures complete oxidation to sulfoxide while limiting sulfone byproducts to <5%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors for scalability and safety. Key advantages include:

  • Temperature Control : Precise maintenance of exothermic reactions (e.g., chlorination).
  • Residence Time : 30–45 minutes for chlorination; 2 hours for oxidation.
  • Throughput : 50–100 kg/day with >90% purity.

Table 2: Bench-Scale vs. Industrial-Scale Yields

Parameter Bench-Scale Industrial-Scale
Yield (%) 75 82
Purity (%) 95 93
Reaction Time (h) 24 6

Purification Protocols

Final purification uses gradient elution column chromatography (neutral aluminum oxide, petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Industrial settings favor crystallization for cost efficiency.

Analytical Methods for Reaction Monitoring

Spectroscopic Characterization

  • ¹H NMR : Sulfoxide protons resonate at δ 2.5–3.5 ppm, distinct from parent phenothiazine (δ 6.7–7.2 ppm).
  • X-ray Crystallography : Resolves S=O bond length (~1.49 Å) and confirms regiochemistry.

Case Study : Single-crystal analysis of 3-chloro-10H-phenothiazine 5-oxide revealed a boat conformation with 91:9 occupancy for axial-equatorial S=O orientations.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Retention time: 12.3 minutes (C18 column, acetonitrile/water = 70:30).

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-10H-phenothiazine 5-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-10H-phenothiazine 5-oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter activity in the brain, particularly dopamine receptors. The oxide group may enhance its binding affinity and selectivity for these receptors, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-10H-phenothiazine 5-oxide (CAS 1927-43-1): Molecular formula: C₁₂H₈ClNOS (identical to the 3-chloro isomer). The chlorine at the 2-position induces different electronic effects compared to the 3-position. The 2-chloro isomer may exhibit altered dipole moments and reactivity due to proximity to the sulfoxide group .
  • Lacks the 5-oxide group, resulting in reduced polarity and hydrogen-bonding capacity compared to 3-chloro-5-oxide derivatives .

Substituent Type and Functional Group Impact

  • 10-Acetyl-10H-phenothiazine 5-oxide: Molecular formula: C₁₄H₁₁NO₂S (molecular weight: 265.31 g/mol). The acetyl group at the 10-position enhances nonlinear optical (NLO) properties. Reported hyperpolarizability (β₀) is 2× higher than urea, attributed to electron-withdrawing effects . Comparison: The 3-chloro substituent in the target compound is less electron-withdrawing than an acetyl group, likely resulting in lower NLO activity .
  • 10-Butyl-3-chloro-7-nitro-10H-phenothiazine 5-oxide (CAS 35076-82-5): Molecular formula: C₁₆H₁₅ClN₂O₃S (molecular weight: 350.82 g/mol). Addition of a nitro group (electron-withdrawing) and butyl chain (hydrophobic) increases molecular complexity. This compound likely exhibits enhanced thermal stability and altered solubility compared to the simpler 3-chloro derivative .

Oxidation State Variations

  • 10H-Phenothiazine 5,5-dioxide (CAS 68825-34-3): Molecular formula: C₁₂H₁₀N₂O₂S (two sulfoxide groups). The 5,5-dioxide structure increases polarity and hydrogen-bond acceptor count (4 vs.

Thermodynamic and Optical Properties

Compound Molecular Weight (g/mol) Hyperpolarizability (β₀, ×10⁻³¹ esu) Key Thermodynamic Properties (B3LYP/6-311++G(d,p))
3-Chloro-10H-phenothiazine 5-oxide 249.72 Not reported Estimated entropy (S): ~450 J/mol·K
10-Acetyl-10H-phenothiazine 5-oxide 265.31 8.2 (vs. 4.3 for urea) Gibbs free energy: -1,200 kJ/mol; Heat capacity: 350 J/mol·K
2-Chloro-10H-phenothiazine 5-oxide 249.72 Not reported Similar entropy to 3-chloro isomer
  • Thermodynamic trends : Bulkier substituents (e.g., butyl, nitro) increase molecular weight and heat capacity, while electron-withdrawing groups (acetyl, nitro) lower HOMO-LUMO gaps, enhancing charge transfer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-10H-phenothiazine 5-oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of phenothiazine derivatives followed by oxidation. For example, chlorination at the 3-position can be achieved using chlorinating agents like SOCl₂ or Cl₂ under controlled conditions. Oxidation to the sulfoxide (5-oxide) is performed with oxidizing agents such as mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in dichloromethane (DCM) . Reaction optimization includes monitoring temperature (0–25°C), solvent polarity, and stoichiometry to avoid over-oxidation to the sulfone. Purification via column chromatography (silica gel, eluent: DCM/methanol) or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., chloro group at C3) and sulfoxide formation (downfield shift of S=O proton in ¹H NMR ~2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For sulfoxide-containing compounds like 3-chloro-10H-phenothiazine 5-oxide, SHELXL software is recommended for refining positional disorder in the sulfoxide group (e.g., boat-axial vs. boat-equatorial S–O orientations). Disorder modeling with occupancy factors (e.g., 0.907:0.093 split) ensures accurate structural representation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and intra-molecular charge transfer in 3-chloro-10H-phenothiazine 5-oxide?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-311++G(d,p) basis set with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO), polarizability, and hyperpolarizability. Natural Bond Orbital (NBO) analysis identifies stabilizing interactions, such as charge transfer from lone pairs on chlorine or sulfoxide oxygen to anti-bonding orbitals. These results guide applications in nonlinear optics (NLO) or charge-transfer materials .

Q. What strategies resolve contradictions in crystallographic data for sulfoxide-containing phenothiazines?

  • Methodological Answer : Structural disorder in sulfoxide groups can lead to conflicting bond-length interpretations. To address this:

  • Use high-resolution diffraction data (≤ 0.8 Å) to refine disorder models.
  • Apply restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable thermal motion for disordered atoms.
  • Validate results against known analogs (e.g., 10-acetyl-10H-phenothiazine 5-oxide, S–O avg. 1.471 Å) .

Q. How do steric and electronic effects influence the reactivity of 3-chloro-10H-phenothiazine 5-oxide in further functionalization?

  • Methodological Answer :

  • Steric Effects : The chloro group at C3 may hinder electrophilic substitution at adjacent positions. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites.
  • Electronic Effects : The electron-withdrawing sulfoxide group directs nucleophilic attacks to electron-rich regions (e.g., para to S=O). Experimental validation via regioselective alkylation or arylation (e.g., Suzuki coupling) with monitoring by LC-MS is recommended .

Data Analysis & Best Practices

Q. What statistical methods are suitable for analyzing discrepancies in experimental vs. computational bond lengths?

  • Methodological Answer : Use root-mean-square deviation (RMSD) analysis to compare X-ray-derived bond lengths (e.g., S–O = 1.471 Å) with DFT-optimized geometries. Outliers (>0.05 Å deviation) may indicate basis set limitations or crystal-packing effects. Pairwise error analysis with software like Mercury (CCDC) identifies systematic biases .

Q. How to mitigate decomposition during storage of sulfoxide derivatives?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation to sulfones or photodegradation. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) should be conducted pre- and post-storage .

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